3-Amino-4-hydroxypyridine hydrate

CAS No.: 1260678-47-4

Cat. No.: VC8063646

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260678-47-4 |

|---|---|

| Molecular Formula | C5H8N2O2 |

| Molecular Weight | 128.13 |

| IUPAC Name | 3-amino-1H-pyridin-4-one;hydrate |

| Standard InChI | InChI=1S/C5H6N2O.H2O/c6-4-3-7-2-1-5(4)8;/h1-3H,6H2,(H,7,8);1H2 |

| Standard InChI Key | WLWWJBYPSLAHDZ-UHFFFAOYSA-N |

| SMILES | C1=CNC=C(C1=O)N.O |

| Canonical SMILES | C1=CNC=C(C1=O)N.O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

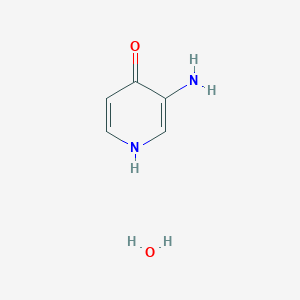

3-Amino-4-hydroxypyridine hydrate consists of a pyridine ring substituted with an amino group at the 3-position and a hydroxyl group at the 4-position, coordinated with water molecules. X-ray crystallography data from related pyridine derivatives (e.g., 4-amino-3-hydroxypyridine) suggest a planar ring structure stabilized by intramolecular hydrogen bonding between the amino and hydroxyl groups . The hydrate form exhibits enhanced stability compared to its anhydrous counterpart, as evidenced by its lower hygroscopicity .

Physical and Chemical Characteristics

Key properties of 3-amino-4-hydroxypyridine hydrate are summarized below:

| Property | Value/Range | Source |

|---|---|---|

| Molecular Weight | 128.13 g/mol (hydrate) | |

| Melting Point | 145–153°C | |

| Solubility | Soluble in methanol, water (limited) | |

| Density | 1.320 g/cm³ (predicted) | |

| pKa | 5.04 (amino group) |

The compound’s solubility in polar solvents like methanol facilitates its use in reaction mixtures, while its limited water solubility necessitates precise pH control during aqueous-phase syntheses .

Synthesis Methods

Laboratory-Scale Synthesis

The most documented route involves the alkylation of 3-nitro-4-chlorobenzoic acid followed by reduction and hydration (Figure 1) :

-

Hydrolysis: 3-Nitro-4-chlorobenzoic acid reacts with sodium hydroxide (100–105°C, 3.5–4 hours) to yield 3-nitro-4-hydroxybenzoic acid.

-

Reduction: Catalytic hydrogenation with Pd/C under pressurized H₂ (0.5–1.5 MPa, 95–100°C) reduces the nitro group to an amine, forming 3-amino-4-hydroxybenzoic acid hydrochloride.

-

Hydration: Neutralization with inorganic bases (e.g., NaOH) precipitates the hydrate form .

This method achieves yields >90% with purity ≥98%, though scalability is limited by the need for high-pressure equipment .

Alternative Pathways

Recent advances include cyclization reactions of 3-amino-4-methylpyridines using trifluoroacetic anhydride (TFAA), which bypasses organolithium bases and enables functional group tolerance . For example, TFAA-mediated cyclization of 3-amino-4-methylpyridine derivatives produces 6-azaindoles, with the hydrate form isolated via aqueous workup .

Applications in Research and Industry

Pharmaceutical Intermediates

3-Amino-4-hydroxypyridine hydrate is a precursor to β-lactam antibiotics and kinase inhibitors. Its amino and hydroxyl groups enable conjugation with pharmacophores, enhancing drug solubility and target binding . For instance, Staudinger cycloaddition reactions with imines yield monocyclic β-lactams, which exhibit antibacterial and anticancer activities .

Coordination Chemistry

The compound acts as a bidentate ligand in metal-organic frameworks (MOFs). Its ability to coordinate via the amino and hydroxyl groups facilitates the synthesis of complexes with Cu(II), Fe(III), and Pd(II), which are explored for catalytic and sensing applications .

Industrial Uses

In dye manufacturing, 3-amino-4-hydroxypyridine hydrate serves as a coupling agent for azo dyes, imparting thermal stability and vibrant hues .

Recent Research Advances

Mechanistic Insights

Studies on TFAA-mediated cyclizations reveal a pyridinium salt intermediate (e.g., compound 22a in ), where steric effects from α-substituents dictate reaction feasibility. This mechanistic model informs the design of analogous reactions for azaindole synthesis .

Novel Derivatives

Hydrazine hydrate deprotection of phthalimido-ß-lactams derived from 3-amino-4-hydroxypyridine enables the synthesis of orthogonally protected amines, broadening access to structurally diverse pharmaceuticals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume